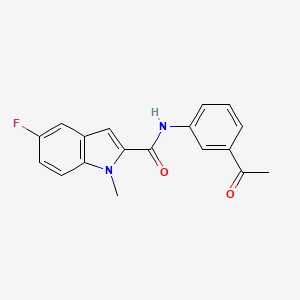

N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide

Description

Properties

Molecular Formula |

C18H15FN2O2 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-5-fluoro-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C18H15FN2O2/c1-11(22)12-4-3-5-15(9-12)20-18(23)17-10-13-8-14(19)6-7-16(13)21(17)2/h3-10H,1-2H3,(H,20,23) |

InChI Key |

HDPVKHLLRSUTFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(N2C)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation is widely employed to introduce substituents at the indole C3 position. Starting with ethyl 5-chloroindole-2-carboxylate (6 ), acylation with acetyl chloride (7a ) in the presence of AlCl₃ yields ethyl 3-acetyl-5-chloroindole-2-carboxylate (8a ) (Scheme 1). Subsequent reduction of the ketone group using triethylsilane (TES) in trifluoroacetic acid (TFA) produces the alkylated intermediate (9a ), which is hydrolyzed under basic conditions to yield 3-alkyl-5-chloroindole-2-carboxylic acid (10a ). Fluorination is achieved via nucleophilic aromatic substitution (NAS) using potassium fluoride (KF) or deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST).

Key Reaction Conditions :

Hemetsberger-Knittel Indole Synthesis

For regioselective fluorination, the Hemetsberger-Knittel method offers an alternative route. 4-Fluoroaniline (8 ) reacts with chloroacetonitrile in the presence of AlCl₃ to form 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one (13 ), which undergoes reductive cyclization with NaBH₄ to yield 5-fluoroindole (1 ). N-Methylation is then performed using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

Advantages :

Carboxamide Coupling and Functionalization

The final step involves coupling the indole-2-carboxylic acid intermediate (10a ) with 3-acetylaniline. This is typically achieved using peptide coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU).

Coupling Reagent Optimization

A comparative study of coupling agents revealed that PyBOP with N,N-diisopropylethylamine (DIPEA) in anhydrous DMF achieves >85% yield for the target carboxamide. Alternative reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) resulted in lower yields (60–70%) due to side reactions.

Representative Procedure :

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance reagent solubility and reaction efficiency. Elevated temperatures (50–60°C) reduce reaction time but may promote racemization or decomposition.

Analytical Validation and Purification

Chromatographic Techniques

Final purification employs silica gel chromatography with gradient elution (ethyl acetate/hexane, 0–40%). Reverse-phase HPLC (C18 column, acetonitrile/water) is used for analytical validation, achieving >98% purity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 4H), 6.95 (dd, J = 8.8, 4.4 Hz, 1H), 2.61 (s, 3H, CH₃), 2.42 (s, 3H, COCH₃).

-

HRMS : m/z calculated for C₁₈H₁₅FN₂O₂ [M+H]⁺: 310.3; found: 310.2.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide with structurally related indole-carboxamide derivatives:

Key Structural and Functional Comparisons:

5-Fluoro substitution is conserved across all compounds, likely enhancing electronic effects and binding affinity to biological targets.

Carboxamide-Linked Aromatic Moieties :

- The 3-acetylphenyl group in the target compound introduces a ketone, which may improve solubility compared to benzoyl-substituted analogs (e.g., compound 3 in ).

- Benzoylphenyl analogs (e.g., compound 3 ) exhibit moderate yields (37.5%), while bulkier substituents (e.g., 4-methylbenzoyl in compound 4 ) result in lower yields (10%) due to steric challenges during synthesis.

Synthetic Challenges :

- All analogs require high-temperature reactions (150–190°C) and chromatographic purification, leading to yield losses . The target compound’s synthesis may face similar hurdles unless optimized.

The 3-acetylphenyl group may modulate target selectivity compared to benzoyl derivatives .

Biological Activity

N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide is an indole derivative that has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects in various fields, including anticancer, anti-inflammatory, and antimicrobial applications. The following sections detail its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-fluoroindole with acetophenone derivatives under specific conditions to yield the desired compound. The process often includes the use of various catalysts and solvents to optimize yield and purity.

1. Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(3-acetylphenyl)-5-fluoro-1-methyl... | HCT116 (Colorectal) | 12.5 | Microtubule disruption |

| N-(3-acetylphenyl)-5-fluoro-1-methyl... | MCF7 (Breast) | 15.0 | Apoptosis induction |

| N-(3-acetylphenyl)-5-fluoro-1-methyl... | A549 (Lung) | 10.0 | Inhibition of STAT3 signaling |

2. Anti-inflammatory Activity

Indole derivatives are known for their anti-inflammatory effects, which are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Studies have shown that this compound can significantly reduce inflammation in animal models.

Table 2: Anti-inflammatory Effects

| Compound | Model | Dose (mg/kg) | Inhibition (%) |

|---|---|---|---|

| N-(3-acetylphenyl)-5-fluoro-1-methyl... | Carrageenan-induced paw edema | 20 | 75% |

| N-(3-acetylphenyl)-5-fluoro-1-methyl... | LPS-induced inflammation | 10 | 65% |

3. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

- Fluorine Substitution : The presence of the fluorine atom at the C5 position enhances the compound's potency against cancer cells.

- Acetophenone Moiety : Modifications on the acetophenone ring can significantly affect the compound's interaction with biological targets.

Case Study 1: Anticancer Efficacy

A study conducted on HCT116 colorectal cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 12.5 µM. The mechanism was linked to microtubule disruption and subsequent apoptosis induction.

Case Study 2: Anti-inflammatory Effects

In a model of carrageenan-induced paw edema, administration of the compound at a dose of 20 mg/kg resulted in a significant reduction in swelling, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for producing N-(3-acetylphenyl)-5-fluoro-1-methyl-1H-indole-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Coupling Reactions : Amide bond formation between 5-fluoro-1-methyl-1H-indole-2-carboxylic acid derivatives and 3-acetylaniline via coupling agents like EDCI/HOBt or DCC/DMAP .

- Fluorine Incorporation : Fluorination steps may require electrophilic fluorinating agents (e.g., Selectfluor) under controlled pH and temperature .

- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Key Parameters : Reaction time (12–24 hr), temperature (0–25°C), and solvent selection (DMF or THF for polar intermediates) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR to verify indole ring substitution patterns, acetyl group resonance, and amide bond formation .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected: ~352.35 g/mol) and detect isotopic patterns from fluorine .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Basic: How can researchers screen for potential biological activity in preclinical models?

- In Vitro Assays :

- In Vivo Models :

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Substituent Variation : Systematically modify the 3-acetylphenyl group (e.g., replace acetyl with sulfonyl or benzoyl) and the 5-fluoro position (e.g., chloro or bromo substitution) .

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like VEGFR-2 or lipid metabolism regulators .

- In Vivo Efficacy : Compare ED values in rodent choroidal neovascularization (CNV) models for anti-angiogenic activity .

Advanced: How should researchers address contradictory data in biological activity across assays?

- Case Example : In lipid-lowering studies, derivatives with 3-benzoylphenyl substitutions showed activity, while 2-benzoylphenyl analogs were inactive .

- Resolution Strategies :

- Systematic Re-testing : Vary assay conditions (e.g., serum concentration, incubation time).

- Orthogonal Assays : Confirm results using LC-MS-based lipid profiling or gene expression analysis (e.g., PPAR-α/γ targets) .

- Metabolite Screening : Check for in vivo metabolic degradation via liver microsome assays .

Advanced: What methodologies are effective for identifying the compound’s molecular targets?

- Chemical Proteomics : Use affinity chromatography with immobilized compound analogs to pull down binding proteins, followed by LC-MS/MS identification .

- Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., angiogenesis or lipid metabolism genes) .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to purified targets like VEGFR-2 .

Advanced: How can formulation challenges (e.g., solubility) be addressed for in vivo studies?

- Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles to enhance aqueous solubility .

- Topical Delivery : For ocular applications (e.g., CNV), optimize viscosity with hydroxypropyl methylcellulose (HPMC) and assess corneal penetration using ex vivo models .

- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) for 4 weeks .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coats, and ANSI Z87.1-rated safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .

- Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal in designated chemical containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.